molecular formula C15H9BrO3 B14382645 2-Bromo-3-methoxyphenanthrene-1,4-dione CAS No. 90020-53-4

2-Bromo-3-methoxyphenanthrene-1,4-dione

Cat. No.: B14382645
CAS No.: 90020-53-4
M. Wt: 317.13 g/mol
InChI Key: MTRQUKSVCIPFPB-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxyphenanthrene-1,4-dione: is a chemical compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of bromine and methoxy groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxyphenanthrene-1,4-dione typically involves the bromination of 3-methoxyphenanthrene-1,4-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-3-methoxyphenanthrene-1,4-dione can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding hydroxy or methoxy derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenanthrene derivatives.

    Oxidation Reactions: Formation of quinones or other oxidized products.

    Reduction Reactions: Formation of hydroxy or methoxy derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-3-methoxyphenanthrene-1,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Research on this compound includes its potential use in drug discovery and development. It is investigated for its ability to interact with biological targets and pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxyphenanthrene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups in the compound can participate in various chemical interactions, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-4’-methoxyacetophenone
  • 2-Bromo-4’-methylacetophenone
  • 2-Bromoacetophenone
  • 2,4’-Dibromoacetophenone
  • 2-Bromo-4’-chloroacetophenone

Comparison: 2-Bromo-3-methoxyphenanthrene-1,4-dione is unique due to its phenanthrene backbone, which provides distinct chemical and physical properties compared to other brominated compounds

Properties

CAS No.

90020-53-4

Molecular Formula

C15H9BrO3

Molecular Weight

317.13 g/mol

IUPAC Name

2-bromo-3-methoxyphenanthrene-1,4-dione

InChI

InChI=1S/C15H9BrO3/c1-19-15-12(16)13(17)10-7-6-8-4-2-3-5-9(8)11(10)14(15)18/h2-7H,1H3

InChI Key

MTRQUKSVCIPFPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3C=C2)Br

Origin of Product

United States

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